6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate
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Overview
Description
The compound 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, linked to a benzoate moiety that is further substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach is the esterification of 5-bromo-2-chlorobenzoic acid with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different substituents on the benzoate ring.
Reduction: Amino derivatives of the pyridine ring.
Oxidation: Carboxylic acid derivatives of the pyridine ring.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The nitro group on the pyridine ring can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 5-bromo-2-chlorobenzoate: can be compared with similar compounds such as:
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The unique combination of substituents in This compound
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKMJMVFQUEYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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